

Unveiling the Structure of (Ethyl benzoate)tricarbonylchromium: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: (Ethyl benzoate)tricarbonylchromium

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A definitive guide for researchers, this document provides a comparative analysis of spectroscopic techniques used to confirm the structure of **(Ethyl benzoate)tricarbonylchromium** complexes. It details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a comparison with alternative structural elucidation methods and the uncomplexed ethyl benzoate ligand.

The coordination of a tricarbonylchromium moiety to an arene ring, such as in ethyl benzoate, significantly alters the molecule's electronic and structural properties. This guide outlines the key spectroscopic signatures that confirm the successful synthesis and elucidate the structure of **(Ethyl benzoate)tricarbonylchromium**. The primary techniques for characterization include ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.^{[1][2]} For unambiguous structural confirmation, particularly in complex cases, X-ray crystallography serves as a powerful alternative.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **(Ethyl benzoate)tricarbonylchromium**, contrasted with the uncomplexed ethyl benzoate ligand. Note that specific experimental data for the **(ethyl benzoate)tricarbonylchromium** complex is cited from analogous complexes where direct data is unavailable.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Assignment	Ethyl Benzoate (ppm)	(Ethyl benzoate)tricarbonyl chromium (ppm) (Expected)	Key Observations
Aromatic Protons (ortho)	~8.04	~5.8 - 6.2	Significant upfield shift upon complexation due to the electron-donating effect of the $\text{Cr}(\text{CO})_3$ group.
Aromatic Protons (meta)	~7.41	~5.2 - 5.6	Significant upfield shift upon complexation.
Aromatic Protons (para)	~7.52	~5.2 - 5.6	Significant upfield shift upon complexation.
-CH ₂ - (quartet)	~4.38	~4.3 - 4.4	Minimal shift expected as it is further from the site of complexation.
-CH ₃ (triplet)	~1.41	~1.4 - 1.5	Minimal shift expected.

Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.[\[3\]](#)[\[4\]](#)

Table 2: ^{13}C NMR Spectral Data (CDCl_3)

Assignment	Ethyl Benzoate (ppm)	(Ethyl benzoate)tricarbonyl chromium (ppm) (Expected)	Key Observations
Aromatic Carbons	128.4, 129.5, 130.2, 132.8	~90 - 110	Significant upfield shift of the aromatic carbons directly bonded to the chromium.
Carbonyl Carbon (C=O)	~166.4	~170	A slight downfield shift may be observed.
-CH ₂ -	~60.8	~61	Minimal shift expected.
-CH ₃	~14.1	~14	Minimal shift expected.
Cr(CO) ₃	N/A	~230 - 240	Characteristic downfield signal for the tricarbonyl carbons.

Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: IR Spectral Data (cm⁻¹)

Assignment	Ethyl Benzoate	(Ethyl benzoate)tricarbonyl chromium (Expected)	Key Observations
C=O Stretch (Ester)	~1720	~1710 - 1720	Minimal change in the ester carbonyl stretch.
C=O Stretch (Metal Carbonyl)	N/A	~1900 - 2000	Two strong, characteristic bands for the symmetric and asymmetric stretching of the Cr(CO) ₃ group.
C-H Aromatic Stretch	~3000 - 3100	~3000 - 3100	Generally unchanged.

Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 4: Mass Spectrometry Data (m/z)

Assignment	Ethyl Benzoate	(Ethyl benzoate)tricarbonyl chromium (Expected)	Key Observations
Molecular Ion $[M]^+$	150	286	The molecular ion of the complex will be observed.
$[M - CO]^+$	N/A	258	Stepwise loss of the three carbonyl ligands is a characteristic fragmentation pattern. [13] [14] [15] [16]
$[M - 2CO]^+$	N/A	230	Stepwise loss of the three carbonyl ligands.
$[M - 3CO]^+$	N/A	202	Stepwise loss of the three carbonyl ligands.
$[C_6H_5COOC_2H_5]^+$	150	150	Fragmentation can lead to the loss of the $Cr(CO)_3$ moiety, resulting in the ligand ion.
$[C_6H_5CO]^+$	105	105	A common fragment from the benzoate ester.
$[Cr]^+$	N/A	52	The chromium ion may be observed.

Data for Ethyl Benzoate sourced from multiple publicly available spectral databases.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the **(Ethyl benzoate)tricarbonylchromium** complex in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6). The choice of solvent should be based on the solubility of the complex and its lack of interfering signals in the regions of interest.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region.
- **^1H NMR:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- **^{13}C NMR:** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Solid Phase (KBr pellet):** Mix a small amount of the solid complex with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - **Solution Phase:** Dissolve the complex in a suitable solvent that has minimal absorption in the regions of interest (e.g., dichloromethane or hexane). Use a liquid IR cell with appropriate window material (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Pay close attention to the $2000\text{-}1600\text{ cm}^{-1}$ region to observe the characteristic metal carbonyl and ester carbonyl stretching frequencies.

3. Mass Spectrometry (MS)

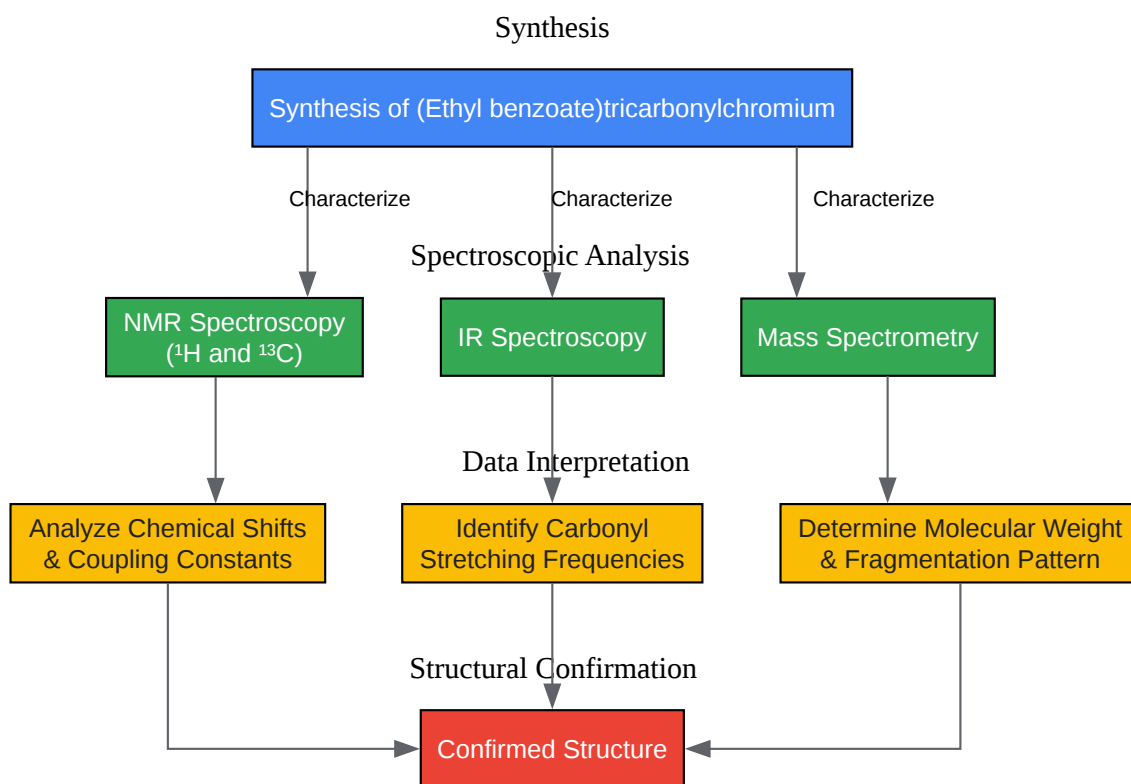
- **Ionization Method:** Electron Impact (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. EI is often suitable for these types of complexes and provides valuable fragmentation information.
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to obtain accurate mass measurements, which can aid in confirming the elemental composition of the ions.
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass range to detect the molecular ion and expected fragment ions.

Alternative Structural Confirmation: X-ray Crystallography

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall molecular geometry, including the hapticity of the arene-chromium bond and the conformation of the ethyl benzoate substituent. While more time-consuming and dependent on the ability to grow suitable single crystals, it provides the most definitive structural evidence.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic confirmation of the **(Ethyl benzoate)tricarbonylchromium** complex structure.



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Caption: Workflow for the spectroscopic analysis and structural confirmation of **(Ethyl benzoate)tricarboxylchromium**.

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